(4-羟基-3-碘-5-硝基苯基)乙酸

描述

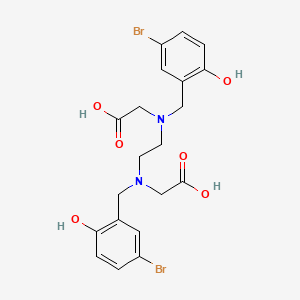

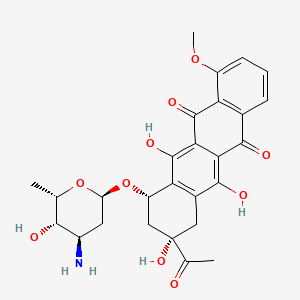

“(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid” belongs to the class of organic compounds known as nitrophenols . These are compounds containing a nitrophenol moiety, which consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms .

Molecular Structure Analysis

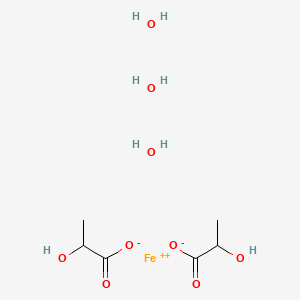

The molecular formula of “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid” is C8H5INO5 . The average mass is 322.034 Da and the monoisotopic mass is 321.921783 Da .Physical And Chemical Properties Analysis

The boiling point of “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid” is 391.4±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.6±3.0 kJ/mol . The flash point is 190.5±27.9 °C .科学研究应用

Medicinal Chemistry: Synthesis of Bioactive Molecules

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid: is utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its reactive functional groups, such as the nitro and acetic acid moieties, allow for selective modifications, leading to the creation of targeted therapeutic agents .

Biochemistry: Antibody and Protein Interaction Studies

In biochemistry, this compound is used to study antibody and protein interactions. The iodine atom can be used as a radiolabel for tracking in biological systems, while the nitro group can participate in electron transfer reactions, which is crucial for understanding enzymatic mechanisms .

Pharmacology: Drug Design and Development

Pharmacologically, (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid can be a precursor in drug design. Its structural components can mimic certain amino acid residues, making it valuable in the development of enzyme inhibitors and receptor modulators .

Chemical Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in chemical synthesis. Its aromatic ring with multiple substituents provides a scaffold for constructing more complex organic compounds through various chemical reactions .

Materials Science: Synthesis of Functional Materials

In materials science, (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid can contribute to the synthesis of functional materials. Its ability to form stable covalent bonds with polymers and surfaces can be exploited to create advanced materials with specific properties .

Analytical Chemistry: Chromatography and Spectroscopy

Analytically, the compound’s distinct UV/Vis absorption spectrum due to the nitro group makes it suitable for use as a standard in chromatography. Additionally, its iodine content can be useful in mass spectrometry for molecular weight determination .

Environmental Chemistry: Tracer Studies

The iodine atom in (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid can act as a tracer in environmental chemistry studies. It can be used to track the movement of pollutants and to study their environmental fate and transport .

Organic Electronics: Semiconductors and Photovoltaics

Lastly, in the field of organic electronics, the compound’s aromatic structure and electron-withdrawing groups can be advantageous in the development of semiconductors and photovoltaic materials. These materials are essential for creating efficient organic electronic devices .

安全和危害

When handling “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Mode of Action

The mode of action of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid is currently unknown due to the lack of specific studies on this compound .

Biochemical Pathways

It is known that the compound is a derivative of nitrophenols , which are known to interact with various biochemical pathways.

属性

IUPAC Name |

2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWFDZXSCIFGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181057 | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid | |

CAS RN |

2646-51-7 | |

| Record name | 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrohydroxyiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

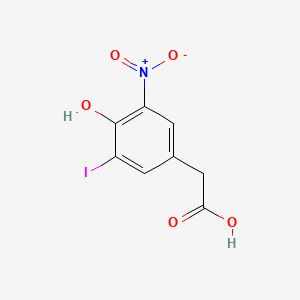

Q1: Why is (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, often abbreviated as NIP, used in immunological studies?

A1: (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, or NIP, serves as a hapten, a small molecule that can elicit an immune response when conjugated to a larger carrier molecule like a protein. [, ] NIP itself is too small to activate the immune system, but when attached to a carrier, it forms a complex that B cells can recognize. Researchers often use NIP conjugates to investigate fundamental immunological processes, such as:

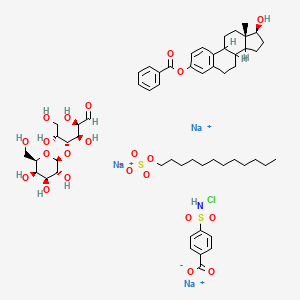

Q2: The research paper mentions "chimeric ovine-murine IgE anti-NIP antibodies." What does this mean and what is its significance?

A2: Researchers successfully created antibodies with specificities not found naturally by combining genetic material from different species. [] In this case, they developed a "chimeric" antibody containing the antigen-binding region (V region) from a mouse antibody specific for NIP and the constant region (C region) from a sheep IgE antibody. This achievement is significant for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)